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Compound of Interest

Compound Name: 2,2-Diphenylglycine

Cat. No.: B147090 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for

2,2-diphenylglycine, a crucial non-proteinogenic amino acid and a valuable building block in

pharmaceutical and organic synthesis. The document details experimental protocols, presents

quantitative data for comparative analysis, and illustrates the reaction pathways through clear

diagrams.

Bucherer-Bergs Synthesis via 5,5-
Diphenylhydantoin
The Bucherer-Bergs reaction offers a robust two-step pathway to 2,2-diphenylglycine,

commencing with the synthesis of 5,5-diphenylhydantoin (phenytoin) from either

benzophenone or benzil, followed by hydrolysis.

Synthesis of 5,5-Diphenylhydantoin from Benzil
This method involves the condensation of benzil with urea in an alkaline medium.

Experimental Protocol:

In a round-bottom flask equipped with a reflux condenser, dissolve benzil (e.g., 5.3 g, 0.025

mol) and urea (e.g., 3.0 g, 0.05 mol) in ethanol (75 mL).
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To this solution, add an aqueous solution of sodium hydroxide (15 mL, 30%).

Heat the mixture to reflux and maintain for at least 2 hours.

After cooling to room temperature, pour the reaction mixture into water (125 mL) and stir.

Filter the resulting mixture to remove any insoluble by-products.

Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude 5,5-

diphenylhydantoin.

Collect the precipitate by vacuum filtration, wash with water, and dry.

Recrystallize the crude product from ethanol to obtain pure 5,5-diphenylhydantoin.[1]

Quantitative Data:

Parameter Value Reference

Starting Material Benzil, Urea [1]

Solvent Ethanol [1]

Base Sodium Hydroxide [1]

Reaction Time 2 hours (reflux) [1]

Yield ~44% [1]

Reaction Pathway:

Benzil

NaOH, EtOH, Reflux

Urea

5,5-DiphenylhydantoinCondensation
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Synthesis of 5,5-Diphenylhydantoin from Benzil.

Hydrolysis of 5,5-Diphenylhydantoin to 2,2-
Diphenylglycine
The synthesized hydantoin is then hydrolyzed under alkaline conditions to yield the final amino

acid.

Experimental Protocol:

Place 5,5-diphenylhydantoin in a suitable reaction vessel.

Add an aqueous solution of a strong base, such as sodium hydroxide.

Heat the mixture to reflux. The progress of the hydrolysis can be monitored by thin-layer

chromatography.

After completion of the reaction, cool the mixture to room temperature.

Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 4.6.

Cool the mixture to induce precipitation of 2,2-diphenylglycine.

Collect the product by filtration, wash with cold water and then with a solvent like acetone to

remove impurities.

Dry the product to obtain 2,2-diphenylglycine.[2]

Quantitative Data:

Parameter Value Reference

Starting Material 5,5-Diphenylhydantoin [2]

Reagent Sodium Hydroxide (aq) [2]

Reaction Condition Reflux [2]

Yield
High (specific yield not detailed

in the provided abstract)
[2]
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Reaction Pathway:

5,5-Diphenylhydantoin 1. NaOH (aq), Reflux
2. H+ (acidification) 2,2-DiphenylglycineHydrolysis

Click to download full resolution via product page

Hydrolysis of 5,5-Diphenylhydantoin.

Strecker Synthesis
The Strecker synthesis provides a one-pot method for the preparation of α-amino acids from a

ketone, in this case, benzophenone. The reaction proceeds via an α-aminonitrile intermediate

which is subsequently hydrolyzed.[3][4]

Experimental Protocol (General Procedure):

In a suitable reaction vessel, dissolve benzophenone in a solvent such as methanol.

Add a source of ammonia, such as ammonium chloride, and a cyanide source, like sodium

or potassium cyanide.

Stir the reaction mixture at room temperature. The reaction progress can be monitored by

TLC.

Upon completion of the α-aminonitrile formation, the reaction mixture is subjected to

hydrolysis.

This is typically achieved by adding a strong acid (e.g., concentrated HCl) and heating the

mixture to reflux.

After hydrolysis, the mixture is cooled, and the pH is adjusted to the isoelectric point of 2,2-
diphenylglycine to precipitate the product.

The precipitate is collected by filtration, washed, and dried.

Quantitative Data:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b147090?utm_src=pdf-body-img
https://www.researchgate.net/figure/Scheme-7-Mechanism-of-hydrolysis-of-hydantoin-5a-into-N-carbamoyl-amino-acid-6a_fig4_225994431
https://pubmed.ncbi.nlm.nih.gov/34928616/
https://www.benchchem.com/product/b147090?utm_src=pdf-body
https://www.benchchem.com/product/b147090?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Specific quantitative data for the one-pot Strecker synthesis of 2,2-diphenylglycine from

benzophenone was not available in the provided search results. The following table is a

general representation based on typical Strecker syntheses.

Parameter Value

Starting Material Benzophenone

Reagents NH4Cl, NaCN (or KCN)

Solvent Methanol/Water

Reaction Time Varies

Hydrolysis HCl, Reflux

Yield Moderate to High

Reaction Pathway:

Benzophenone NH3, HCN α-Aminodiphenylacetonitrile

Iminium formation
& cyanide attack H3O+, Heat 2,2-DiphenylglycineNitrile Hydrolysis

Click to download full resolution via product page

Strecker Synthesis of 2,2-Diphenylglycine.

Asymmetric Synthesis Approaches
For applications requiring enantiomerically pure 2,2-diphenylglycine, asymmetric synthesis

methodologies are employed. These often involve the use of chiral auxiliaries or chiral phase-

transfer catalysts.

Asymmetric Strecker Reaction with a Chiral Auxiliary
This approach introduces a chiral amine to the Strecker reaction, leading to the

diastereoselective formation of an α-aminonitrile, which can then be separated and converted

to the enantiopure amino acid.
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Conceptual Workflow:

Iminium Formation: Benzophenone reacts with a chiral amine (e.g., (S)-1-phenylethylamine)

to form a chiral iminium ion.

Diastereoselective Cyanide Addition: A cyanide source adds to the chiral iminium ion,

preferentially forming one diastereomer of the α-aminonitrile due to steric hindrance from the

chiral auxiliary.

Diastereomer Separation: The resulting diastereomers are separated, often by crystallization

or chromatography.

Hydrolysis and Auxiliary Removal: The desired diastereomer is hydrolyzed, and the chiral

auxiliary is cleaved to yield the enantiomerically enriched 2,2-diphenylglycine.

Reaction Logic:

Benzophenone

Chiral Iminium Ion

Chiral Amine
(e.g., (S)-1-phenylethylamine)

Diastereomeric
α-Aminonitriles

HCN

Separation Pure Diastereomer Hydrolysis &
Auxiliary Removal

Enantioenriched
2,2-Diphenylglycine
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Asymmetric Strecker Synthesis Workflow.

Asymmetric Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) can be employed for the asymmetric alkylation of a glycine

derivative using a chiral phase-transfer catalyst. This method is particularly useful for

synthesizing α,α-disubstituted amino acids.

Conceptual Workflow:
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Enolate Formation: A glycine Schiff base (e.g., from diphenylmethylene) is deprotonated by a

strong base in a biphasic system (e.g., aqueous NaOH and an organic solvent).

Chiral Ion Pair Formation: A chiral phase-transfer catalyst (often derived from cinchona

alkaloids) transports the enolate into the organic phase, forming a chiral ion pair.

Asymmetric Alkylation: An alkylating agent (in the case of 2,2-diphenylglycine, this would

be a two-step process or a related strategy) reacts with the enolate. The chiral environment

created by the catalyst directs the alkylation to one face of the enolate, leading to an

enantiomerically enriched product.

Hydrolysis: The resulting product is hydrolyzed to yield the desired enantiomer of 2,2-
diphenylglycine.

Experimental Workflow:

Aqueous Phase Organic Phase

Base (e.g., NaOH)

Enolate

Catalyst+ Anion-

Chiral Ion Pair
[Catalyst+ Enolate-]

Glycine Schiff Base

Deprotonation

Phase Transfer

Enantioenriched Product

Asymmetric Alkylation

Alkylating Agent

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b147090?utm_src=pdf-body
https://www.benchchem.com/product/b147090?utm_src=pdf-body
https://www.benchchem.com/product/b147090?utm_src=pdf-body
https://www.benchchem.com/product/b147090?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Asymmetric Phase-Transfer Catalysis Workflow.

Conclusion
The synthesis of 2,2-diphenylglycine can be achieved through several effective methods, with

the Bucherer-Bergs reaction and the Strecker synthesis being the most prominent. The choice

of method will depend on factors such as the desired scale, available starting materials, and

the need for enantiopurity. For racemic 2,2-diphenylglycine, the Bucherer-Bergs synthesis via

5,5-diphenylhydantoin is a well-documented and reliable route. The Strecker synthesis offers a

more direct, one-pot approach. For the production of enantiomerically pure 2,2-
diphenylglycine, asymmetric methods employing chiral auxiliaries or phase-transfer catalysts

are essential. Further optimization of these asymmetric methods is a continuing area of

research, aiming for higher yields and enantioselectivities under milder conditions. This guide

provides a foundational understanding of these synthetic strategies to aid researchers and

professionals in the development of efficient and scalable processes for the production of this

important amino acid derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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